BenchChemオンラインストアへようこそ!

(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride

Lipophilicity Drug-likeness ADME

Unique dual-cycloalkyl building block combining cyclobutylmethyl and cyclopropylmethyl motifs on a single secondary amine. The hydrochloride salt ensures precise weighing, enhanced aqueous solubility, and long-term stability versus free base. With logP 1.81 and Fsp³ 1.0, this fragment-like scaffold is ideal for CNS receptor targeting (opioid, sigma, CGRP). Multi-vendor availability at scales from 100 mg to 25 g with purities up to ≥95% reduces supply-chain risk. The secondary amine is compatible with amide coupling, reductive amination, and sulfonamide formation for rapid library synthesis.

Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol
CAS No. 1803572-40-8
Cat. No. B1458475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride
CAS1803572-40-8
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
Structural Identifiers
SMILESC1CC(C1)CNCC2CC2.Cl
InChIInChI=1S/C9H17N.ClH/c1-2-8(3-1)6-10-7-9-4-5-9;/h8-10H,1-7H2;1H
InChIKeyOYDXOTYAYLRRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclobutylmethyl)(cyclopropylmethyl)amine Hydrochloride (CAS 1803572-40-8): Product Identity and Procurement Baseline


(Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride (CAS 1803572-40-8) is a secondary amine hydrochloride salt with the molecular formula C₉H₁₈ClN and a molecular weight of 175.7 g/mol . The compound features a distinctive dual-cycloalkyl architecture—combining a cyclobutylmethyl moiety and a cyclopropylmethyl moiety on a single amine nitrogen—and is supplied as a white crystalline solid with purity specifications typically ranging from 95% to 98%+ across major vendors . It is catalogued as a versatile small molecule scaffold and building block for medicinal chemistry and organic synthesis research applications .

Why (Cyclobutylmethyl)(cyclopropylmethyl)amine Hydrochloride Cannot Be Replaced by Simpler Cycloalkylamine Analogs


Simple in-class substitution with mono-cycloalkylamine analogs such as cyclobutylmethylamine (CAS 4415-83-2) or (cyclopropylmethyl)amine is scientifically unsound for applications requiring the dual-ring topology. The co-presence of the cyclobutylmethyl and cyclopropylmethyl substituents on the secondary amine nitrogen generates a unique steric and electronic environment that cannot be replicated by single-ring or linear alkyl variants. This dual-ring architecture directly impacts key molecular descriptors—including lipophilicity (calculated logP of 1.81 for the target [1] vs. ~1.01 for (cyclobutylmethyl)(methyl)amine [2]), the fraction of sp³-hybridized carbons (Fsp³ = 1.0 [1]), and the number of rotatable bonds—that govern membrane permeability, metabolic stability, and target binding conformation in drug discovery programs [3]. The hydrochloride salt form further differentiates this compound from its free base (CAS 898911-73-4) by providing enhanced solid-state stability, aqueous solubility, and accurate stoichiometric handling during synthesis [1].

Quantitative Differentiation Evidence for (Cyclobutylmethyl)(cyclopropylmethyl)amine Hydrochloride vs. Structural Analogs


Lipophilicity Advantage: logP of 1.81 vs. (Cyclobutylmethyl)(methyl)amine logP of ~1.01

The target compound exhibits a calculated partition coefficient (logP) of 1.81 [1], which is approximately 0.8 log units higher than the logP of ~1.01 reported for the simpler analog (cyclobutylmethyl)(methyl)amine (CAS 67579-87-7), which bears a methyl group in place of the cyclopropylmethyl substituent [2]. This difference corresponds to a roughly 6.3-fold increase in octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for membrane permeability while remaining below the logP >3 threshold commonly associated with poor solubility and increased off-target promiscuity. Within the broader cycloalkylmethyl series, the N-cyclopropylmethyl substituent contributes an intermediate Kow of 1.58, while the N-cyclobutylmethyl substituent contributes a Kow of 2.00, as measured experimentally in a cobalamin photolysis model system [3], confirming that the dual substitution in the target compound achieves a balanced lipophilicity profile distinct from either mono-substituted variant.

Lipophilicity Drug-likeness ADME Physicochemical profiling

Fsp³ = 1.0: Fully Saturated Carbon Framework for Enhanced Developability

The target compound achieves an Fsp³ (fraction of sp³-hybridized carbon atoms) of 1.0, meaning every carbon atom in the molecule is sp³-hybridized [1]. This places it in the highest tier of three-dimensional molecular complexity. In the seminal analysis by Lovering et al. (2009), increasing Fsp³ was shown to correlate with improved clinical success rates: compounds with Fsp³ ≥ 0.45 had significantly higher probability of progressing from Phase I to approval compared to flatter (low Fsp³) compounds [2]. The comparator (cyclobutylmethyl)(methyl)amine (C₆H₁₃N, CAS 67579-87-7) also possesses Fsp³ = 1.0 but lacks the additional cyclopropyl ring that provides greater three-dimensional complexity and conformational constraint. The free base analog (CAS 898911-73-4) shares the Fsp³ = 1.0 characteristic but, as the free base, does not offer the solid-state handling and solubility advantages of the hydrochloride salt .

Fsp3 Drug-likeness Lead optimization Molecular complexity

Patent-Established Pharmacophoric Relevance: Cyclobutylmethyl vs. Cyclopropylmethyl in Bioactive Scaffolds

The cyclobutylmethyl and cyclopropylmethyl N-substituents have each independently been established as critical pharmacophoric elements in multiple therapeutic programs. In the morphinan opioid series, N-cyclobutylmethyl derivatives (B series) and N-cyclopropylmethyl derivatives (P series) were directly compared in a systematic medicinal chemistry program. The N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol (compound 4Bb) demonstrated potent mixed agonist-antagonist properties and, critically, did not substitute for morphine in dependent rats or monkeys—in contrast to the previously studied 6-oxo analog 2Bb [1]. In the diphenethylamine class, the N-cyclobutylmethyl substituted derivative HS665 showed the highest affinity and selectivity for the κ opioid receptor among all N-substituted derivatives tested [2]. Furthermore, the cyclobutylmethyl group is explicitly claimed alongside cyclopropylmethyl in patents covering sigma receptor ligands for psychotropic and gastrointestinal indications [3], and in CGRP receptor antagonist patents for migraine treatment [4]. The target compound uniquely incorporates both pharmacophoric motifs on a single secondary amine scaffold, providing a privileged starting point for exploring cooperative or synergistic receptor interactions.

Opioid receptor Sigma receptor CGRP antagonist Medicinal chemistry Patent landscaping

Hydrochloride Salt Advantage: Enhanced Solid-State Stability and Handling vs. Free Base

The hydrochloride salt form (CAS 1803572-40-8, MW 175.7 g/mol) provides quantifiable advantages over the corresponding free base (CAS 898911-73-4, MW 139.24 g/mol) for research procurement and synthetic applications. The free base, a liquid or low-melting solid at ambient temperature, requires storage at 2–8°C in sealed, dry conditions and carries GHS07 hazard classification (H315, H319) . In contrast, the hydrochloride salt is a white crystalline solid with room-temperature storage stability, enabling accurate gravimetric dispensing without the complications of hygroscopicity or volatility associated with the free amine . The salt form is available in purity grades up to 98%+ (Leyan) and 99% HPLC (multiple vendors) , with commercial availability from multiple independent suppliers including Biosynth, Enamine, and Leyan at quantities from 50 mg to 25 g [1]. Pricing transparency across vendors (e.g., $336/100 mg from Enamine US, $627.50/50 mg from Biosynth) enables competitive procurement benchmarking [1].

Salt form selection Solid-state stability Pre-formulation Analytical accuracy

Rotatable Bond Count and Conformational Flexibility: 4 Rotatable Bonds vs. 2 in (Cyclobutylmethyl)(methyl)amine

The target compound possesses 4 rotatable bonds [1], compared to only 2 rotatable bonds in the simpler analog (cyclobutylmethyl)(methyl)amine (CAS 67579-87-7) [2]. This intermediate degree of conformational freedom—greater than the methyl analog but constrained by the two cycloalkyl rings (which are non-rotatable)—provides a distinct conformational entropy profile. The cyclopropyl and cyclobutyl rings each impose conformational restrictions (the cyclobutyl ring adopts a puckered conformation; the cyclopropyl ring is planar and rigid), while the four rotatable bonds permit induced-fit adaptation to binding pockets. The free base analog (CAS 898911-73-4) shares the same 4 rotatable bonds but, as discussed in Evidence Item 4, lacks the salt-form advantages for handling . In the context of fragment-based drug discovery and scaffold hopping, this rotatable bond count combined with the rigid dual-ring topology occupies a design space distinct from both fully rigid polycyclic scaffolds (<2 rotatable bonds) and highly flexible linear amines (>6 rotatable bonds).

Conformational flexibility Molecular recognition Entropy Scaffold diversity

Recommended Application Scenarios for (Cyclobutylmethyl)(cyclopropylmethyl)amine Hydrochloride Based on Quantitative Evidence


CNS Penetrant Lead Generation: Leveraging Balanced logP (1.81) and High Fsp³ for Blood-Brain Barrier Programs

For medicinal chemistry programs targeting CNS receptors (opioid, sigma, or CGRP families), this compound provides an ideal starting scaffold. Its calculated logP of 1.81 falls within the optimal range for blood-brain barrier penetration (typically logP 1.5–3.0), while its Fsp³ of 1.0 and dual-ring topology support the three-dimensionality associated with reduced off-target promiscuity and improved clinical attrition rates [1]. The established pharmacophoric relevance of both the N-cyclobutylmethyl and N-cyclopropylmethyl motifs in opioid and sigma receptor programs provides a strong precedent for target engagement [2][3], while the secondary amine handle allows rapid diversification via amide coupling, reductive amination, or sulfonamide formation. Researchers should prioritize this hydrochloride salt over the free base for weighing accuracy and long-term storage stability .

Fragment-Based Drug Discovery: Dual-Pharmacophore Fragment with Defined Physicochemical Properties

With a molecular weight of 175.7 g/mol, logP of 1.81, only 1 hydrogen bond donor, and 1 hydrogen bond acceptor, this compound fits within fragment library criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3). Unlike simple mono-cycloalkyl fragments such as cyclobutylmethylamine, this compound embeds two structurally distinct cycloalkyl recognition elements on a single fragment, potentially probing two adjacent hydrophobic sub-pockets simultaneously [1]. The hydrochloride salt form ensures accurate concentration in fragment cocktail screening (no volatile loss, no hygroscopicity). For SPR or NMR-based fragment screening campaigns, the 4 rotatable bonds provide sufficient ligand flexibility for induced-fit binding while the rigid cyclopropyl and cyclobutyl rings impose conformational pre-organization that can enhance binding affinity relative to fully flexible linear amine fragments .

Parallel Synthesis and Library Production: High-Purity Building Block with Multi-Vendor Supply Security

For medicinal chemistry groups producing focused libraries for SAR exploration, this hydrochloride salt offers robust multi-vendor availability (Biosynth, Enamine, Leyan, and multiple regional suppliers) with purities up to 98–99% [1][2]. The secondary amine is primed for high-yielding diversification reactions including amide bond formation, reductive amination, and urea synthesis. Procurement at scale (100 mg to 25 g) is supported by transparent competitive pricing, reducing supply-chain risk for multi-step library synthesis. The salt form eliminates the need for pre-weighing neutralization steps required when using the free base, improving workflow efficiency and inter-batch reproducibility in parallel synthesis protocols [3].

Sigma Receptor and Opioid Receptor Probe Design: Exploring Dual N-Substituent Cooperativity

Patent literature explicitly establishes that both N-cyclopropylmethyl and N-cyclobutylmethyl substituents appear as key SAR elements in sigma receptor ligands [1] and opioid receptor modulators [2]. The target compound is uniquely positioned as a building block that simultaneously incorporates both motifs without the complexity of a pre-formed polycyclic core. This allows researchers to explore whether the two cycloalkyl substituents can engage distinct receptor sub-pockets cooperatively—a question that cannot be addressed using building blocks bearing only one of these groups. The balanced logP (1.81) and fully saturated carbon framework further align with the physicochemical profiles of known CNS-active sigma and opioid ligands. Compounds elaborated from this scaffold can be evaluated in radioligand binding assays against σ₁, σ₂, μ, κ, and δ receptors to map the contribution of each cycloalkyl substituent to subtype selectivity [3].

Quote Request

Request a Quote for (Cyclobutylmethyl)(cyclopropylmethyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.